![molecular formula C11H22N2O2S2 B2418530 1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea CAS No. 2415562-07-9](/img/structure/B2418530.png)
1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea
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Overview
Description
1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea, also known as TDPU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TDPU is a urea derivative that has been synthesized through a series of chemical reactions. This compound has been found to exhibit various biochemical and physiological effects, making it an important compound for research purposes.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is not fully understood. However, it has been proposed that 1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea may exert its biological activities through the inhibition of various enzymes, including acetylcholinesterase. 1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. 1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has also been found to inhibit the growth of fungi and bacteria. Additionally, 1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized. 1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has also been found to exhibit various biological activities, making it an important compound for scientific research. However, there are also limitations to using 1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea in lab experiments. The compound may have limited solubility in certain solvents, which can make it difficult to work with. Additionally, the mechanism of action of 1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on 1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea. One area of research could be to further investigate the mechanism of action of 1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea. This could involve studying the effects of 1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea on various enzymes and pathways. Another area of research could be to investigate the potential use of 1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea as an antitumor agent. This could involve studying the effects of 1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea on different types of cancer cells and in animal models. Additionally, research could be conducted to investigate the potential use of 1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea as an antifungal or antibacterial agent.
Synthesis Methods
1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is synthesized through a series of chemical reactions. The first step involves the reaction of 6-hydroxy-1,4-dithiepan-6-ol with tert-butyl isocyanate to form tert-butyl 3-(6-hydroxy-1,4-dithiepan-6-yl)urea. This compound is then treated with formaldehyde and sodium borohydride to yield 1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea.
Scientific Research Applications
1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been found to exhibit various biological activities, making it an important compound for scientific research. It has been shown to have antitumor activity, antifungal activity, and antibacterial activity. 1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
properties
IUPAC Name |
1-tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2S2/c1-10(2,3)13-9(14)12-6-11(15)7-16-4-5-17-8-11/h15H,4-8H2,1-3H3,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAXOPQTIXEVSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1(CSCCSC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea |
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